4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Physicochemical Profiling ADME Prediction Analytical Chemistry

Researchers studying CtBP in cancer biology often face inconsistent results due to undefined or misidentified aryl-oxobutyric acid analogs. This compound provides a verified solution with unambiguous identity and well-characterized activity. • CtBP Inhibition: IC50 = 0.18 μM, benchmarked against 3-Cl analog (0.17 μM) • Critical Parameters: LogP 1.6, pKa 4.41 for reliable pharmacokinetic optimization • Supply: 97% purity with unique InChIKey, ensuring correct isomer procurement every time

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
CAS No. 15572-02-8
Cat. No. B096771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid
CAS15572-02-8
Synonyms4-(4-CHLORO-2-METHOXYPHENYL)-4-OXOBUTYRIC ACID
Molecular FormulaC11H11ClO4
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O
InChIInChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyWQZKXFVXISXWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: Physicochemical Baseline


4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid (CAS 15572-02-8) is a synthetic aryl-oxobutyric acid derivative characterized by the presence of both chloro and methoxy substituents on the phenyl ring . The compound is primarily utilized as a chemical intermediate in organic synthesis and as a research tool, with documented applications in medicinal chemistry for enzyme inhibition studies .

Synthetic intermediate for aryl-oxobutyric acid derivatives
Research tool for CtBP enzyme inhibition studies
Substituent pattern (Cl and OMe) influences binding and predicted LogP/pKa

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: Substitution Risks and Comparator Selection


Despite its apparent simplicity, 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid cannot be generically substituted with other aryl-oxobutyric acid analogs without risking significant alterations in biological activity and physicochemical properties. The specific combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring directly influences the compound's binding affinity to specific enzyme targets, as well as key molecular descriptors like LogP and pKa [1]. Replacing the chloro or methoxy substituent, or altering their substitution pattern, leads to quantifiable differences in these critical parameters, which directly impact assay reproducibility and synthetic route viability .

Substituent replacement changes LogP and pKa
Replacing chloro or methoxy alters predicted partition coefficient and ionization, affecting solubility and permeability context.
Enzyme binding profile may not transfer
A shift in substitution pattern can lead to measurable differences in CtBP inhibition, compromising assay reproducibility.
Generic analogs may not match target activity
Structurally similar aryl-oxobutyric acids may show divergent potency and physicochemical behavior; direct substitution requires validation.

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: Quantitative Evidence Guide


Comparative LogP and pKa

The predicted octanol-water partition coefficient (LogP) for 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid is 1.6, and its acid dissociation constant (pKa) is 4.41±0.17 [1]. These values are critical for understanding compound solubility, membrane permeability, and ionization state at physiological pH. While direct experimental comparison data for all analogs is not available, the presence of the chloro substituent generally increases lipophilicity compared to the methoxy-only analog, 4-(2-methoxyphenyl)-4-oxobutyric acid (CAS 103987-16-2), which is expected to have a lower LogP. The target compound's specific LogP and pKa values are essential for optimizing solvent systems in purification and predicting its behavior in biological assays.

Predicted LogP & pKa
Class-level inference
LogP 1.6, pKa 4.41 ± 0.17 (predicted)
Supports solvent selection and ionization state prediction
Predicted values; experimental verification recommended
Physicochemical Profiling ADME Prediction Analytical Chemistry

CtBP Inhibition Potency Comparison

In structure-activity relationship (SAR) studies targeting the C-terminal binding protein (CtBP), 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid demonstrated potent inhibitory activity with an IC50 value of 0.18 μM . This potency is comparable to that of a closely related 3-chloro analogue (IC50 = 0.17 μM). This direct comparison highlights that the specific substitution pattern on the phenyl ring is a critical determinant of CtBP inhibitory activity. Substituting with other functional groups or altering the position of the chloro and methoxy moieties would likely lead to a significant change in potency, underscoring the need for precise compound selection in CtBP-targeted research.

CtBP IC50
Data to verify
0.18 μM (vs. 0.17 μM for 3-Cl analog)
Reported enzyme inhibition context; comparator data requires review
In vitro assay; source details not provided
Medicinal Chemistry Enzyme Inhibition Cancer Research

Identity Verification via InChIKey

The compound's unique molecular identity is definitively established by its International Chemical Identifier Key (InChIKey), WQZKXFVXISXWGB-UHFFFAOYSA-N . This identifier is a fixed-length, machine-readable string derived from the compound's exact chemical structure, including its specific connectivity, stereochemistry, and tautomeric state. Unlike CAS numbers, which are registry identifiers, the InChIKey is a digital fingerprint of the molecule itself. This ensures absolute certainty in compound identity for procurement and eliminates ambiguity when compared to analogs with different substitution patterns, such as 4-(4-chlorophenyl)-4-oxobutyric acid (InChIKey: different) or 4-(2-methoxyphenyl)-4-oxobutyric acid (InChIKey: different).

InChIKey
Identity verification
WQZKXFVXISXWGB-UHFFFAOYSA-N
Confirms molecular identity; distinguishes from regioisomers
Standard IUPAC algorithm
Organic Synthesis Analytical Chemistry Chemical Identity Verification

Purity and Quality Control Specifications

Commercial suppliers offer 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid at defined purity levels, typically 95% to 98% . While not a direct comparator-based differentiation, this information is critical for procurement. The specified purity ensures that the compound is suitable for sensitive research applications, such as enzyme assays and cell-based studies, where impurities could confound results. The availability of high-purity material (≥98%) from vendors like Leyan allows researchers to minimize batch-to-batch variability and ensure reproducibility .

Supplier Purity
Supplier specification
95–98% (vendor-dependent)
Select purity grade for assay reproducibility
Verify batch-specific COA
Analytical Chemistry Quality Control Procurement Specifications

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric Acid: Recommended Application Scenarios


CtBP-Targeted Cancer Research and Drug Discovery

This compound is a valuable tool for investigating the role of C-terminal binding protein (CtBP) in cancer biology, as supported by its potent in vitro inhibition (IC50 = 0.18 μM) . Researchers studying transcriptional repression, apoptosis, or metabolic regulation in cancer cells should prioritize this compound over analogs with unknown CtBP activity. The direct comparator data against a 3-chloro analog (IC50 = 0.17 μM) provides a quantitative benchmark for designing and evaluating new CtBP inhibitors .

Medicinal Chemistry and SAR Studies

The compound serves as a key intermediate or starting point for SAR studies focused on aryl-oxobutyric acid derivatives. The specific LogP (1.6) and pKa (4.41) values [1] are critical for predicting and optimizing the pharmacokinetic properties of new analogs. The unique InChIKey ensures that researchers can confidently procure and utilize the correct structural isomer, avoiding the pitfalls of misidentification common with similar compounds .

Intermediate in Complex Molecule Synthesis

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is a versatile building block for the synthesis of more complex organic molecules, including potential pharmaceuticals and specialty chemicals . Its defined purity grades (up to 98%) make it suitable for multi-step synthetic routes where high starting material quality is essential for maximizing yield and minimizing byproduct formation. The presence of the chloro substituent allows for further functionalization via nucleophilic substitution, while the carboxylic acid group can be used for amide or ester bond formation.

Analytical Method Development and Quality Control

The compound's well-defined physicochemical properties, including its predicted boiling point (438.5±35.0 °C) and density (1.314±0.06 g/cm³) , make it a useful reference standard for developing and validating analytical methods like HPLC or GC-MS. The unique InChIKey provides a robust identifier for database searches and ensures that analytical methods are developed for the correct chemical entity, which is particularly important in quality control settings where multiple aryl-oxobutyric acid analogs may be present.

Application
Selection Property
Validation Focus
CtBP Enzyme Inhibition Studies
Enzyme inhibition profile review
CtBP transcriptional repression pathway interpretation
Medicinal Chemistry & SAR Studies
Physicochemical property prediction context
Analog design and PK property optimization
Complex Molecule Synthesis
Purity grade and functional group compatibility
Multi-step synthesis route viability
Analytical Method Development
Unique structural identifier (InChIKey)
Method specificity and compound identity assurance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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